Bienvenue dans la boutique en ligne BenchChem!

Insulin

Type 1 Diabetes Basal Insulin Therapy Hypoglycemia Risk Reduction

Human Insulin (CAS 9004-10-8) is the physiological reference standard mandated by FDA & EMA for establishing bioequivalence of biosimilar insulin products via euglycemic clamp studies. Its well-characterized PK profile (Tmax ~134 min, duration 6–8 h) provides the baseline for differentiating rapid-acting (lispro, aspart) and long-acting analogs (glargine, degludec). Procure as the essential active comparator for clinical trials, hypoglycemia risk benchmarking (NPH vs. analogs), and mechanistic investigations into CNS-mediated insulin action. Substitution without understanding PK/PD differentiation introduces uncontrolled variables that compromise study validity and regulatory compliance.

Molecular Formula C256H381N65O77S6
Molecular Weight 5793.602
CAS No. 9004-10-8
Cat. No. B600854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin
CAS9004-10-8
SynonymsInsulin recombinant;  Endopancrine;  Decurvon;  Dermulin;  Exubera
Molecular FormulaC256H381N65O77S6
Molecular Weight5793.602
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
InChIInChI=1S/C256H381N65O77S6/c1-29-130(23)202(311-190(337)103-258)250(391)315-200(128(19)20)246(387)286-158(75-82-197(347)348)216(357)281-154(70-77-186(261)333)220(361)306-181-115-402-403-116-182-241(382)303-176(110-323)238(379)293-161(88-122(7)8)224(365)294-167(95-139-53-61-145(328)62-54-139)227(368)282-153(69-76-185(260)332)217(358)289-160(87-121(5)6)222(363)283-157(74-81-196(345)346)219(360)301-173(101-188(263)335)233(374)297-169(97-141-57-65-147(330)66-58-141)230(371)307-180(240(381)302-174(254(395)396)102-189(264)336)114-401-400-113-179(213(354)272-106-191(338)277-152(72-79-194(341)342)215(356)280-150(51-42-84-270-256(266)267)211(352)271-107-192(339)278-165(93-137-46-36-32-37-47-137)226(367)296-166(94-138-48-38-33-39-49-138)229(370)298-170(98-142-59-67-148(331)68-60-142)236(377)318-205(134(27)326)253(394)321-85-43-52-184(321)244(385)284-151(50-40-41-83-257)221(362)319-206(135(28)327)255(397)398)309-247(388)199(127(17)18)314-234(375)163(90-124(11)12)291-228(369)168(96-140-55-63-146(329)64-56-140)295-223(364)159(86-120(3)4)288-209(350)132(25)276-214(355)156(73-80-195(343)344)285-245(386)198(126(15)16)313-235(376)164(91-125(13)14)292-232(373)172(100-144-105-269-119-275-144)300-237(378)175(109-322)279-193(340)108-273-212(353)178(112-399-404-117-183(308-242(181)383)243(384)317-204(133(26)325)251(392)304-177(111-324)239(380)316-203(131(24)30-2)249(390)310-182)305-225(366)162(89-123(9)10)290-231(372)171(99-143-104-268-118-274-143)299-218(359)155(71-78-187(262)334)287-252(393)207(208(265)349)320-248(389)201(129(21)22)312-210(351)149(259)92-136-44-34-31-35-45-136/h31-39,44-49,53-68,104-105,118-135,149-184,198-207,322-331H,29-30,40-43,50-52,69-103,106-117,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,349)(H,268,274)(H,269,275)(H,271,352)(H,272,354)(H,273,353)(H,276,355)(H,277,338)(H,278,339)(H,279,340)(H,280,356)(H,281,357)(H,282,368)(H,283,363)(H,284,385)(H,285,386)(H,286,387)(H,287,393)(H,288,350)(H,289,358)(H,290,372)(H,291,369)(H,292,373)(H,293,379)(H,294,365)(H,295,364)(H,296,367)(H,297,374)(H,298,370)(H,299,359)(H,300,378)(H,301,360)(H,302,381)(H,303,382)(H,304,392)(H,305,366)(H,306,361)(H,307,371)(H,308,383)(H,309,388)(H,310,390)(H,311,337)(H,312,351)(H,313,376)(H,314,375)(H,315,391)(H,316,380)(H,317,384)(H,318,377)(H,319,362)(H,320,389)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,395,396)(H,397,398)(H4,266,267,270)/t130-,131-,132+,133+,134+,135+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182-,183+,184+,198+,199+,200+,201+,202+,203+,204+,205+,206+,207+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityREADILY SOL IN DILUTE ACIDS; SOL IN WATER, READILY SOL IN ALKALIES; PRACTICALLY INSOL FROM PH 4.5-7.0; CRYSTALS CONTAINING 2% ZN @ PH 7 ARE MUCH LESS SOL

Insulin CAS 9004-10-8: Human Insulin Analytical Reference Standard for Bioanalytical Method Development and Comparator Studies


Human insulin (CAS 9004-10-8) is a 51-amino acid heterodimeric peptide hormone, comprising an A-chain (21 residues) and a B-chain (30 residues) linked by two interchain disulfide bonds, with molecular weight 5808 Da [1]. It is the endogenous glucose-regulating hormone and serves as the reference standard against which all insulin analogs (rapid-acting, long-acting, and ultra-long-acting) are compared in both clinical and analytical contexts. Human insulin formulations include regular human insulin (RHI) with a hexameric structure that dissociates slowly after subcutaneous injection (onset ~30 min, peak 2–4 h, duration 6–8 h) and NPH (Neutral Protamine Hagedorn) insulin, an intermediate-acting formulation created by complexing human insulin with protamine and zinc to prolong action [2]. As the physiological comparator, human insulin remains essential for bioequivalence studies, biosimilar development, and mechanistic research where understanding the baseline PK/PD profile is required.

Why Insulin Analogs Cannot Be Simply Substituted for Human Insulin in Scientific and Clinical Applications


Despite sharing the fundamental glucose-lowering mechanism via insulin receptor activation, human insulin and its analogs exhibit clinically and analytically significant differences in pharmacokinetic (PK) absorption profiles, pharmacodynamic (PD) time-action characteristics, intra-patient variability, and safety outcomes [1]. Rapid-acting analogs (lispro, aspart, glulisine) achieve peak concentrations approximately 1.5–2 hours faster than regular human insulin, while long-acting analogs (glargine, detemir, degludec) provide extended duration with reduced peak-to-trough variability compared to NPH insulin [2]. These differences translate into quantifiable outcomes: rapid-acting analogs reduce postprandial glucose excursions and nocturnal hypoglycemia risk versus human insulin, while long-acting analogs demonstrate lower rates of overall and severe hypoglycemia versus NPH [3]. For procurement decisions in bioanalytical laboratories, clinical research organizations, and pharmaceutical development, substitution without understanding these differentiated PK/PD and safety profiles introduces uncontrolled variables that compromise study validity and regulatory compliance.

Quantitative Differentiation Evidence: Human Insulin and Insulin Analogs in Head-to-Head Comparisons


Insulin Glargine vs. NPH Insulin: 39.9% vs. 49.2% Symptomatic Hypoglycemia Incidence in Type 1 Diabetes

In a 28-week multicenter randomized parallel-group study of 534 adults with type 1 diabetes, insulin glargine (administered at bedtime) significantly reduced the proportion of subjects experiencing symptomatic hypoglycemia (blood glucose <2.0 mmol/L) compared to NPH human insulin [1]. This direct head-to-head trial demonstrates a clinically meaningful reduction in hypoglycemia burden with the long-acting analog.

Type 1 Diabetes Basal Insulin Therapy Hypoglycemia Risk Reduction

Insulin Detemir vs. NPH Insulin: 1.3 kg Weight Difference (Detemir -0.8 kg, NPH +0.5 kg) with Equivalent Glycemic Control

A 12-week randomized crossover trial in 32 patients with type 1 diabetes compared insulin detemir versus NPH insulin, both combined with prandial insulin aspart [1]. Insulin detemir treatment resulted in a mean weight decrease of 0.8 kg, whereas NPH insulin treatment led to a mean weight increase of 0.5 kg, yielding a statistically significant net difference of 1.3 kg (P = 0.02) while maintaining comparable glycemic control.

Type 1 Diabetes Weight Management Basal Insulin

Insulin Degludec vs. Insulin Glargine U100: 28% Reduction in Nocturnal Symptomatic Hypoglycemia (Level 1) in Type 1 Diabetes

The HypoDeg trial, a 2-year prospective, randomized, open-label, multicenter crossover study in 149 adults with type 1 diabetes prone to nocturnal severe hypoglycemia, compared insulin degludec versus insulin glargine U100 [1]. Treatment with insulin degludec resulted in a 28% relative rate reduction (RRR) of nocturnal symptomatic hypoglycemia at level 1 (≤3.9 mmol/L) (95% CI: 9%–43%; P = 0.02), a 37% RRR at level 2 (≤3.0 mmol/L) (95% CI: 16%–53%; P = 0.002), and a 35% RRR in all-day severe hypoglycemia (95% CI: 1%–58%; P = 0.04).

Type 1 Diabetes Nocturnal Hypoglycemia Ultra-Long-Acting Insulin

Insulin Aspart vs. Regular Human Insulin: -0.1% HbA1c Reduction and Lower Nocturnal Hypoglycemia in Basal-Bolus Meta-Analysis

A meta-analysis of randomized controlled trials (minimum 12-week duration) comparing insulin aspart (IAsp) versus regular human insulin (RHI) as bolus insulin, both combined with NPH basal insulin, demonstrated a small but statistically significant improvement in glycemic control with IAsp [1]. The mean difference in HbA1c was -0.1% favoring IAsp (95% CI: -0.15 to -0.04). Additionally, IAsp was associated with a lower rate of nocturnal hypoglycemic episodes compared to RHI.

Type 1 Diabetes Type 2 Diabetes Rapid-Acting Insulin Glycemic Control

Inhaled Technosphere Insulin vs. Subcutaneous Regular Human Insulin: Tmax 12-17 min vs. 134 min; Bioeffect Peak 42-58 min vs. 171 min

In a randomized, open-label, four-way crossover euglycemic clamp study of 11 healthy non-smoking volunteers, inhaled Technosphere insulin (TI; AFRESA) demonstrated markedly accelerated absorption and elimination kinetics compared to subcutaneous regular human insulin (RHI) [1]. Peak insulin concentrations (Cmax) were achieved approximately 2 hours earlier with TI (12–17 min across 25–100 U doses) versus RHI (134 min). Maximum glucose-lowering bioeffect (GIRmax) occurred at 42–58 min for TI versus 171 min for RHI, a difference of approximately 2 hours.

Inhaled Insulin Pharmacokinetics Rapid-Acting Insulin Postprandial Glucose

Insulin CAS 9004-10-8: Optimal Research and Industrial Application Scenarios Based on Evidence


Bioanalytical Reference Standard for Insulin Analog Bioequivalence Studies

Human insulin (CAS 9004-10-8) serves as the definitive reference standard for establishing bioequivalence of biosimilar insulin products. Regulatory guidance from FDA and EMA mandates direct PK/PD comparison against the reference human insulin product in euglycemic clamp studies . The well-characterized PK profile of human insulin (Tmax ~134 min, duration 6–8 h for regular formulation) provides the baseline against which all rapid-acting, long-acting, and ultra-long-acting analogs are measured.

Comparator Arm for Clinical Trials Evaluating Hypoglycemia Risk Reduction of New Basal Insulin Analogs

Human NPH insulin remains the standard-of-care comparator for clinical trials of novel long-acting basal insulin analogs. As demonstrated in head-to-head trials, insulin glargine reduced symptomatic hypoglycemia incidence from 49.2% (NPH) to 39.9% (P = 0.0219) [1], establishing a benchmark for hypoglycemia risk reduction claims. Procurement of human NPH insulin is essential for trial designs requiring a validated active comparator with extensive historical safety data.

Mechanistic Studies of Weight-Neutral Insulin Action in Type 1 Diabetes

The differential weight effects of insulin detemir (-0.8 kg) versus NPH insulin (+0.5 kg) over 12 weeks, despite equivalent glycemic control [2], highlight the utility of human NPH insulin as a comparator for mechanistic investigations into central nervous system-mediated appetite regulation and weight-sparing insulin therapies. Human insulin formulations provide the necessary baseline for fMRI and CSF insulin level studies examining brain insulin action.

Reference Compound for Inhaled and Alternative Route Insulin Delivery PK/PD Characterization

Subcutaneous regular human insulin, with its established Tmax of 134 min and TGIRmax of 171 min [3], is the gold-standard comparator for evaluating the accelerated pharmacokinetics of inhaled, oral, or transdermal insulin formulations. The ~2-hour difference in onset and peak bioeffect provides a clear quantitative benchmark for demonstrating improved time-action profiles of novel delivery technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.